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An objective review of Enbezotinib's experimental data in the context of established

alternatives for RET fusion-positive solid tumors.

This guide provides a detailed comparison of the experimental results for Enbezotinib (TPX-

0046), an investigational dual inhibitor of the RET proto-oncogene and SRC family tyrosine

kinases, against the FDA-approved selective RET inhibitors, Selpercatinib and Pralsetinib. The

information is intended for researchers, scientists, and drug development professionals to offer

a clear perspective on the reproducibility and clinical potential of these therapies.

Mechanism of Action: Dual vs. Selective Inhibition
Enbezotinib was developed to target both RET (Rearranged during Transfection) kinase

fusions and mutations, as well as SRC tyrosine kinases. RET fusions are known oncogenic

drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.

The dual-inhibition strategy aimed to not only block the primary oncogenic signaling from RET

but also to potentially overcome resistance mechanisms mediated by SRC kinase activation.

In contrast, Selpercatinib and Pralsetinib are highly selective RET kinase inhibitors.[1][2] Their

mechanism focuses on potent and specific inhibition of the RET signaling pathway, which has

demonstrated significant clinical efficacy and led to their FDA approval for treating patients with

RET gene-altered tumors.[3][4]

The signaling cascade below illustrates the central role of RET in activating downstream

pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT
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pathways. Both selective and dual inhibitors aim to block these signals at the source.
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Caption: Simplified RET and SRC signaling pathways and points of inhibition.

Comparative Efficacy: Clinical Trial Data
While Enbezotinib showed preliminary antitumor activity in its Phase 1/2 SWORD-1 trial, its

development was discontinued.[5][6] In contrast, Selpercatinib and Pralsetinib have

demonstrated robust and durable responses in larger registrational trials, LIBRETTO-001 and

ARROW, respectively, leading to their regulatory approvals. The following tables summarize

the available quantitative data from these key studies.
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Table 1: Drug

Characteristics and

Status

Drug Target(s) Developer Development Status

Enbezotinib (TPX-

0046)
RET, SRC

Turning Point

Therapeutics

Phase 1/2

(Discontinued)

Selpercatinib

(Retevmo®)
RET Eli Lilly and Company FDA Approved[4]

Pralsetinib (Gavreto®) RET Blueprint Medicines FDA Approved
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Table 2:

Comparative

Clinical Trial

Efficacy in RET

Fusion-Positive

NSCLC

Metric
Patient

Population

Enbezotinib

(SWORD-1)¹

Selpercatinib

(LIBRETTO-

001)²

Pralsetinib

(ARROW)³

Overall

Response Rate

(ORR)

Previously

Treated

(Platinum

chemo)

Not fully

established
62%[7] 59%[8]

Treatment-Naïve

2/3 TKI-naïve

patients had

confirmed PRs

83%[7] 72%[8]

Duration of

Response (DoR)

Previously

Treated
Not established 31.6 months[7] 22.3 months[8]

Treatment-Naïve
5.6 and 5.8+

months for 2 PRs
20.3 months[7] Not Reached

Progression-Free

Survival (PFS)

Previously

Treated
Not established 26.2 months[9] 16.5 months[8]

Treatment-Naïve Not established 22.0 months[9] 13.0 months[8]

¹Preliminary data

from a small

number of

patients in an

early-phase trial.

[5] ²Final data

from

registrational

Phase 1/2 trial.

[7][9] ³Data from
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registrational

Phase 1/2 trial.

[8]

Experimental Protocols and Methodologies
Reproducibility of experimental results is contingent on detailed and consistent methodologies.

The clinical trials for these inhibitors followed structured protocols to ensure data integrity.
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Caption: Generalized workflow for a clinical trial of a RET inhibitor.
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Enbezotinib (SWORD-1 Trial, NCT04161391)
Study Design: A Phase 1/2, open-label, first-in-human study to evaluate the safety,

tolerability, pharmacokinetics, and preliminary efficacy of Enbezotinib.

Key Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed

advanced/metastatic solid tumors harboring oncogenic RET fusions or mutations who had

progressed on, were intolerant to, or were ineligible for standard therapy. Patients were

required to have an ECOG performance status of ≤ 1 and measurable or evaluable disease

per RECIST v1.1.

Treatment: Oral administration of TPX-0046 in various dose-escalation cohorts.

Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or Recommended

Phase 2 Dose (RP2D), and to evaluate the overall safety profile. Preliminary efficacy (ORR)

was a secondary objective.

Selpercatinib (LIBRETTO-001 Trial, NCT03157128)
Study Design: A Phase 1/2, open-label, multi-cohort basket trial to evaluate the safety and

efficacy of Selpercatinib in patients with RET-altered cancers.

Key Inclusion Criteria: Patients aged 12 years and older with advanced solid tumors

harboring a RET gene alteration. Patients must have progressed on or been intolerant to

available standard therapies. An ECOG performance status of 0-2 was required.

Treatment: The recommended Phase 2 dose was 160 mg of Selpercatinib taken orally twice

daily in continuous 28-day cycles until disease progression or unacceptable toxicity.

Primary Endpoint: The primary efficacy measure was Overall Response Rate (ORR) as

determined by a blinded independent review committee according to RECIST v1.1.

Pralsetinib (ARROW Trial, NCT03037385)
Study Design: A multi-cohort, open-label, Phase 1/2 study to assess the safety, tolerability,

and anti-tumor activity of Pralsetinib.[1][2]
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Key Inclusion Criteria: Patients aged 18 years or older with locally advanced or metastatic

solid tumors, including RET fusion-positive NSCLC, and an ECOG performance status of 0-2

(later amended to 0-1).[1][2]

Treatment: In the Phase 2 portion, patients received 400 mg of Pralsetinib orally once daily

until disease progression, intolerance, or withdrawal of consent.[1][2]

Primary Endpoints: The co-primary endpoints for Phase 2 were ORR (assessed by blinded

independent central review per RECIST v1.1) and safety.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10827848#reproducibility-of-enbezotinib-
experimental-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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